Teprenone

Vue d'ensemble

Description

Applications De Recherche Scientifique

Teprenone has a wide range of scientific research applications:

Chemistry: It is used in the study of isomer separation and quantitative analysis methods.

Biology: this compound is studied for its effects on gastric mucosal cells and its role in enhancing the biosynthesis of glycolipids.

Medicine: It is used as an anti-ulcer agent and has been studied for its protective effects against gastric mucosal lesions induced by various agents like hydrochloric acid, aspirin, and ethanol

Industry: This compound is used in the pharmaceutical industry for the production of anti-ulcer medications.

Mécanisme D'action

Target of Action

Teprenone, also known as Geranylgeranylacetone, is primarily targeted towards the gastric mucosa . It acts as an anti-ulcer and gastric mucoprotective agent used to treat gastric ulcers and gastritis .

Mode of Action

This compound has cytoprotective properties . It increases bicarbonate concentrations in the gastric mucus, aiding in the healing of gastric lesions without affecting the normal physiological functions of the stomach . The full mechanisms of action are still unclear .

Biochemical Pathways

This compound is an acyclic polyisoprenoid compound . In the biosynthetic pathway of terpenoids, two kinds of C5 building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), are cyclized or arranged to form different types of oligomers, such as geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and geranylgeranyl pyrophosphate (GGPP) . This compound can promote the biosynthesis of glycolipid intermediates in gastric mucosal microsomes .

Pharmacokinetics

It has been reported that peak plasma concentrations are reached within 5 hours .

Result of Action

This compound has been reported to protect against ulcers induced by hydrochloric acid, aspirin, and ethanol, and to improve the poor proliferative capacity of gastric mucosal proliferation cells in hydrocortisone-induced ulcers . It maintains the homeostasis of gastric mucosal proliferation cells to promote the healing of mucosal injury, and enhances the biosynthesis of prostaglandin E2 in the gastric body and esophageal mucosa of normal rats .

Action Environment

The action environment of this compound is primarily the stomach, where it interacts with the gastric mucosa . .

Analyse Biochimique

Biochemical Properties

Teprenone interacts with various enzymes and proteins to exert its effects. It enhances the biosynthesis of glycolipids in microsomes of gastric mucosal cells . This involves increasing the number of important macromolecule proteins and phospholipids as a defense factor in gastric mucosa and gastric mucus .

Cellular Effects

This compound has been reported to protect against ulcers induced by hydrochloric acid, aspirin, and ethanol, and to improve the poor proliferative capacity of gastric mucosal proliferation cells in hydrocortisone-induced ulcers . It maintains the homeostasis of gastric mucosal proliferation cells to promote the healing of mucosal injury .

Molecular Mechanism

This compound’s protective effect may be partially derived from heat shock protein 70 (HSP70) induction in gastric mucosal cells . It enhances the biosynthesis of prostaglandin E2 in the gastric body and esophageal mucosa of normal rats .

Temporal Effects in Laboratory Settings

Acute hypoxia and reoxygenation cause the expression levels of oxidative stress and apoptosis-related factors in the stomach and intestine to increase first and then decrease within 0–48 h . A total of 400-mg/kg treatment of this compound can protect stomach and intestinal tissues to a certain extent .

Dosage Effects in Animal Models

The protective effect of this compound on intestinal stress was investigated in Lateolabrax maculatus, an important economic fish species in southern China . The study found that a 400-mg/kg treatment of this compound can effectively protect oxidative stress and apoptosis within 0–48 h after acute hypoxia and reoxygenation and enhance non-specific immunity .

Metabolic Pathways

It is known to enhance the biosynthesis of glycolipids in microsomes of gastric mucosal cells .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La teprénone peut être synthétisée par diverses méthodes. Une voie de synthèse courante implique l'utilisation du (2E, 6E)-farnésol comme matière de départ. La synthèse se déroule en cinq réactions séquentielles :

- Réaction avec le chlorure de sulfuryle ou l'anhydride sulfonique.

- Réaction avec le sel de sodium de l'ester acétoacétique.

- Hydrolyse et décarboxylation en solution alcaline.

- Réaction avec l'halogénure de vinyle-magnésium.

- Réaction avec l'ester alkylique de l'acétoacétate en présence d'un catalyseur .

Une autre méthode implique la réaction du géranylgéraniol avec l'acétone et le diisopropylamidure de lithium en présence d'iodure cuivreux pour synthétiser la teprénone tout-trans .

Méthodes de production industrielle

La production industrielle de teprénone implique souvent l'utilisation de la chromatographie en fluide sous-critique pour la séparation de ses isomères structuraux (mono-cis et tout-trans). Cette méthode offre une meilleure résolution et un temps d'exécution par rapport aux méthodes conventionnelles telles que la chromatographie en phase gazeuse et la chromatographie liquide haute performance .

Analyse Des Réactions Chimiques

La teprénone subit diverses réactions chimiques, notamment :

Oxydation : La teprénone peut être oxydée pour former différents produits d'oxydation.

Réduction : Les réactions de réduction peuvent convertir la teprénone en ses formes réduites.

Substitution : La teprénone peut subir des réactions de substitution avec divers réactifs.

Les réactifs courants utilisés dans ces réactions comprennent le chlorure de sulfuryle, le sel de sodium de l'ester acétoacétique, l'halogénure de vinyle-magnésium et l'ester alkylique de l'acétoacétate . Les principaux produits formés à partir de ces réactions comprennent différents isomères et dérivés de la teprénone.

Applications de la recherche scientifique

La teprénone a un large éventail d'applications de recherche scientifique :

Chimie : Elle est utilisée dans l'étude de la séparation des isomères et des méthodes d'analyse quantitative.

Biologie : La teprénone est étudiée pour ses effets sur les cellules de la muqueuse gastrique et son rôle dans l'amélioration de la biosynthèse des glycolipides.

Médecine : Elle est utilisée comme agent anti-ulcéreux et a été étudiée pour ses effets protecteurs contre les lésions de la muqueuse gastrique induites par divers agents tels que l'acide chlorhydrique, l'aspirine et l'éthanol

Industrie : La teprénone est utilisée dans l'industrie pharmaceutique pour la production de médicaments anti-ulcéreux.

Mécanisme d'action

La teprénone agit comme un agent mucoprotecteur gastrique en favorisant la biosynthèse des glycoprotéines polymères et des phospholipides dans la muqueuse gastrique. Cela améliore la fonction de défense de la muqueuse et aide à la cicatrisation des lésions gastriques. La teprénone augmente la quantité de mucus gastrique dans la zone lésée sans affecter les fonctions physiologiques telles que la sécrétion de suc gastrique .

Comparaison Avec Des Composés Similaires

La teprénone est unique par rapport aux autres composés similaires en raison de son mécanisme d'action spécifique et de sa capacité à améliorer la biosynthèse de protéines macromoléculaires importantes et de phospholipides dans la muqueuse gastrique. Les composés similaires comprennent :

Squalène : Utilisé pour ses propriétés antioxydantes.

Tocotriénol : Connu pour son rôle dans la protection contre le stress oxydatif.

Coenzyme Q10 réduit : Utilisé pour son rôle dans la production d'énergie cellulaire.

La teprénone se distingue par son application spécifique dans le traitement des ulcères gastriques et son mécanisme d'action unique.

Propriétés

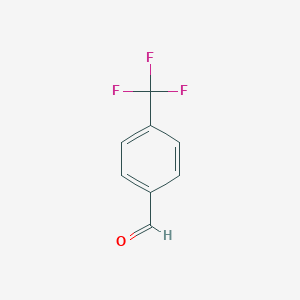

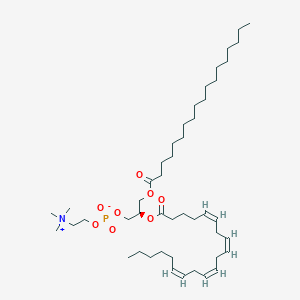

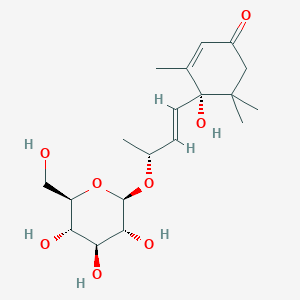

IUPAC Name |

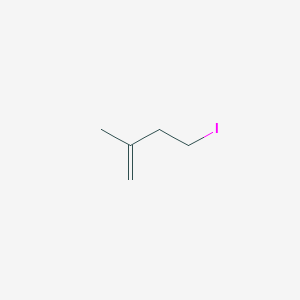

(5E,9E,13E)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O/c1-19(2)11-7-12-20(3)13-8-14-21(4)15-9-16-22(5)17-10-18-23(6)24/h11,13,15,17H,7-10,12,14,16,18H2,1-6H3/b20-13+,21-15+,22-17+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUCXKZBETONXFO-NJFMWZAGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=O)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CCC(=O)C)/C)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901166719 | |

| Record name | (5E,9E,13E)-6,10,14,18-Tetramethyl-5,9,13,17-nonadecatetraen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901166719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Teprenone acts as an anti-ulcer and gastric mucoprotective agent used to treat gastric ulcers and gastritis. Currently, the full mechanisms of action are still unclear. | |

| Record name | Teprenone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15955 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

3796-63-2, 6809-52-5 | |

| Record name | (5E,9E,13E)-6,10,14,18-Tetramethyl-5,9,13,17-nonadecatetraen-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3796-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraprenylacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003796632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Teprenone [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006809525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Teprenone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15955 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (5E,9E,13E)-6,10,14,18-Tetramethyl-5,9,13,17-nonadecatetraen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901166719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5E,9E,13E)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.071 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAPRENYLACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57B67OXM8F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does teprenone protect the gastric mucosa?

A1: this compound exerts its gastroprotective effects through multiple mechanisms. [, , , , , , ] It stimulates the synthesis and secretion of gastric mucus, forming a protective barrier against damaging agents. [, , ] Additionally, this compound inhibits neutrophil infiltration into gastric tissues, reducing inflammation and oxidative stress. [, , ] It also enhances mucosal blood flow, supporting tissue repair and regeneration. [, , ]

Q2: Does this compound affect nitric oxide synthase (NOS) activity in the gastric mucosa?

A2: Yes, research suggests that this compound can prevent the decrease in constitutive NOS (cNOS) activity observed in stress-induced gastric lesions. [] Maintaining cNOS activity is important for preserving gastric mucus production and inhibiting neutrophil infiltration, contributing to this compound's protective effects. []

Q3: How does this compound impact the gut microbiota in ulcerative colitis models?

A3: In a study using a TNBS-induced ulcerative colitis rat model, this compound demonstrated an ability to modulate the gut microbiota composition. [] It inhibited the elevation of pro-inflammatory bacteria like Fusobacterium, E. coli, and P. gingivalis while promoting the growth of beneficial bacteria like M. timidum. [] This modulation of the gut microbiota likely contributes to the drug’s anti-inflammatory effects in ulcerative colitis.

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C23H38O and a molecular weight of 330.55 g/mol.

Q5: Is there information available on the material compatibility and stability of this compound?

A5: The provided research articles primarily focus on the biological effects and clinical applications of this compound. Information regarding its material compatibility and stability under various conditions is limited within these studies and may require further investigation.

Q6: Does this compound exhibit any catalytic properties?

A6: The provided research does not indicate any catalytic properties of this compound. Its primary mode of action involves interacting with biological targets rather than catalyzing chemical reactions.

Q7: Have any computational studies been conducted on this compound?

A7: The provided research focuses on in vitro and in vivo studies. Information on computational chemistry studies, such as simulations, calculations, or QSAR models, is not included in these publications.

Q8: How do structural modifications of this compound affect its activity?

A8: Studies comparing this compound with gefarnate (geranyl farnesylacetate), a structurally similar drug, provide some insights into the SAR. [] Both compounds share a similar mechanism of action, but this compound appears to be more effective in certain models. [] This suggests that the specific acyclic polyisoprenoid structure of this compound is crucial for its optimal activity.

Q9: What is known about the stability and formulation of this compound?

A9: The provided research does not delve into the specific details regarding the stability of this compound under various storage conditions or the development of different formulations. Further investigation is required to gain insights into these aspects.

Q10: Is there information on the SHE (Safety, Health, and Environment) regulations regarding this compound?

A10: The research primarily focuses on the therapeutic aspects of this compound. Specific details regarding SHE regulations, risk minimization, and responsible practices are not discussed within these publications.

Q11: How is this compound absorbed, distributed, metabolized, and excreted (ADME)?

A11: While the provided research does not elaborate on the detailed ADME profile of this compound, some studies indicate its oral bioavailability. [, ] Further research is needed to fully understand the drug's pharmacokinetic properties.

Q12: Has this compound shown efficacy in animal models of gastric ulcers?

A12: Yes, this compound has consistently demonstrated a protective effect against gastric mucosal lesions in various animal models, including those induced by ethanol, stress, NSAIDs, and H. pylori infection. [, , , , , ] These models have provided valuable insights into the drug’s mechanisms of action and potential therapeutic benefits.

Q13: What is the evidence from clinical trials regarding this compound's efficacy in treating gastric ulcers?

A13: Clinical trials have shown that this compound, often in combination with other drugs like H2 blockers or PPIs, can effectively promote ulcer healing and reduce the recurrence of gastric and duodenal ulcers. [, , , ]

Q14: Beyond its gastroprotective effects, are there other potential therapeutic applications for this compound?

A14: Research suggests that this compound might have potential benefits in other areas:

- Alzheimer's disease: A randomized controlled trial indicated that this compound might improve cognitive function in Alzheimer’s disease patients, particularly those with mild medial temporal area atrophy. []

- Hearing loss: this compound has shown protective effects against noise-induced hearing loss in animal models, possibly by inducing HSPs. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10-hydroxy-10-[(2S,3S)-3-oct-2-enyloxiran-2-yl]deca-5,8-dienoic acid](/img/structure/B58029.png)